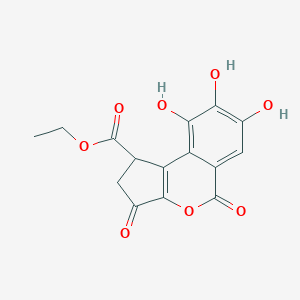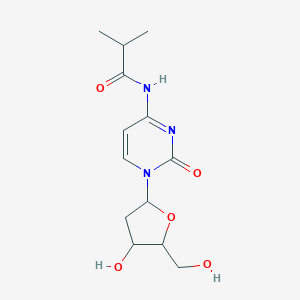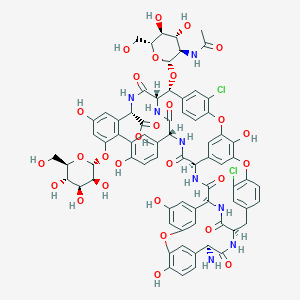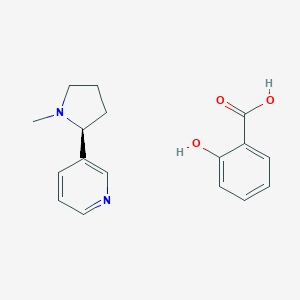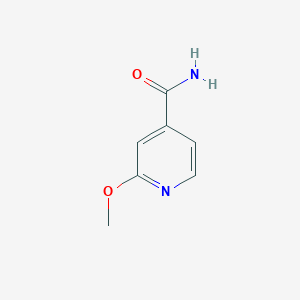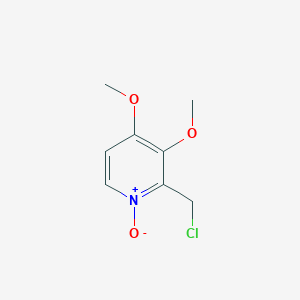
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide
概要
説明
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is an organic compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . It is a yellow solid that is soluble in solvents such as acetonitrile, chloroform, dichloromethane, ethyl acetate, and methanol . This compound is used in various fields, including organic synthesis and pharmaceutical research.
準備方法
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide can be synthesized using maltol as a starting material . The synthesis involves the reaction of maltol with dimethyl sulfate (DMS) to produce the desired compound . The reaction conditions typically include the use of an inert atmosphere (such as nitrogen or argon) and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide has several scientific research applications:
作用機序
The mechanism of action of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to other active molecules, which then exert their effects through specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide can be compared with other similar compounds, such as:
2-Chloromethyl-3,4-dimethoxypyridine: This compound lacks the N-oxide group and has different chemical properties and reactivity.
3,4-Dimethoxy-2-chloromethylpyridinium hydrochloride: This compound is a hydrochloride salt form and has distinct solubility and stability characteristics.
The uniqueness of this compound lies in its N-oxide group, which imparts specific chemical and biological properties that are not present in its analogs.
特性
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZGDPJSCKVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635354 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-47-8 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



